molecular formula C23H20FNO5S B2568942 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate CAS No. 438029-27-7

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Katalognummer: B2568942
CAS-Nummer: 438029-27-7
Molekulargewicht: 441.47
InChI-Schlüssel: VHKYZCJYLKGZAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure includes:

  • Position 5: A benzo[d][1,3]dioxol-5-ylmethyl (piperonylmethyl) group, which enhances lipophilicity and may improve metabolic stability .
  • Position 4: A methyl group, increasing steric bulk and influencing molecular conformation.
  • Position 3: An ethyl carboxylate ester, modulating solubility and bioavailability.

Eigenschaften

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKYZCJYLKGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A 4-fluorobenzamido group.
  • A methylthiophene core.

This structural diversity is believed to contribute to its biological efficacy.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, small molecule inhibitors derived from related structures have shown effectiveness against influenza A viruses, with mechanisms involving inhibition of viral RNA polymerase activity .

Anticancer Activity

A study evaluating various thiophene derivatives highlighted that compounds with similar scaffolds exhibited notable cytotoxic effects against cancer cell lines. The IC50 values for related compounds ranged from 16.19 μM to over 60 μM against HCT-116 and MCF-7 cell lines, indicating varying degrees of potency . The presence of specific functional groups, such as the benzo[d][1,3]dioxole and fluorobenzamide, is thought to enhance these effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

  • Influenza Virus Inhibition : In vitro studies demonstrated that derivatives of this compound significantly reduced viral titers in infected cell cultures by inhibiting RNA synthesis .
  • Cytotoxicity Assessment : A comparative analysis of related thiophene compounds revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity against various cancer cell lines .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 (μM)Target Cell Line
This compoundAntiviralNot SpecifiedInfluenza A
Related Thiophene DerivativeCytotoxic16.19 - 60.00HCT-116, MCF-7

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituent effects of the target compound with analogues from the evidence:

Compound Name Position 2 Substituent Position 5 Substituent Key Differences/Effects Reference
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate (Target) 4-fluorobenzamido Benzo[d][1,3]dioxol-5-ylmethyl Fluorine enhances electron-withdrawing effects; amide group supports hydrogen bonding. Piperonyl group increases lipophilicity.
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate 4-isopropoxybenzamido Benzo[d][1,3]dioxol-5-ylmethyl Isopropoxy group introduces steric hindrance and reduces polarity compared to fluorine. May alter receptor binding or metabolic stability.
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 4-methylbenzoylamino [4-(ethoxycarbonyl)phenyl]carbamoyl Methylbenzoyl reduces polarity; carbamoyl group at Position 5 may decrease solubility. Ethoxycarbonyl adds ester functionality, potentially altering pharmacokinetics.
2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino group (-NH2) Phenyl Lack of bulky benzo[d][1,3]dioxol group reduces lipophilicity. Amino group increases polarity and reactivity, possibly enhancing interactions with charged biological targets.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-linked fluorophenyl Thiazole core (different heterocycle) Thiazole vs. thiophene core alters electronic properties. Pyrazole substituent introduces aromatic nitrogen atoms, which may influence binding to metal ions or enzymes.

Physicochemical Properties (Inferred)

  • Lipophilicity : The target compound’s benzo[d][1,3]dioxol and ethyl ester groups suggest higher logP compared to phenyl or carbamoyl analogues .
  • Solubility : The 4-fluorobenzamido group’s polarity may improve aqueous solubility relative to 4-methylbenzoyl or isopropoxy substituents .

Q & A

Q. Optimization Strategies :

ParameterTypical RangeImpact on Yield
Solvent (DMF vs. THF)DMF preferredHigher solubility of intermediates
Temperature60–80°C for amidationAvoids side reactions (e.g., ester hydrolysis)
Catalyst (TEA)1.5–2.0 equivalentsAccelerates amide bond formation
Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves purity (>95% by HPLC) .

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 1.2–1.4 ppm (ethyl ester) confirm substituents .
    • 13^{13}C NMR: Carbonyl signals (~170 ppm) validate ester and amide groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 498.1234) .
  • X-ray Crystallography : Resolves stereoelectronic effects; SHELXL refinement (CCDC deposition recommended) .

Q. Ambiguity Resolution :

  • IR spectroscopy distinguishes amide (1650–1680 cm⁻¹) vs. ester (1720–1740 cm⁻¹) carbonyl stretches .

Advanced: How can computational modeling predict biological targets, and what parameters validate docking studies?

Methodological Answer:

Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

Validation Metrics :

  • Binding Affinity : ΔG ≤ -8.0 kcal/mol suggests strong interaction .
  • RMSD Values : <2.0 Å in molecular dynamics simulations confirm stable binding .

Experimental Correlation : Compare with enzyme inhibition assays (IC₅₀ values) to refine models .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Common discrepancies arise from:

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Analogues : Compare activity of derivatives (Table 1):
Derivative SubstituentIC₅₀ (μM) for EGFRSource
4-Fluorobenzamido (target)0.45 ± 0.12
3-Nitrobenzamido (analogue)1.20 ± 0.30
3,4,5-Trimethoxybenzamido0.90 ± 0.25

Resolution : Conduct dose-response curves in triplicate and validate via Western blotting (e.g., phosphorylation inhibition) .

Advanced: How is SHELX utilized in crystallographic refinement, and what challenges arise with twinned crystals?

Methodological Answer:

  • SHELX Workflow :
    • Data Integration : Use SHELXC/D for space group determination (e.g., P2₁/c) .
    • Refinement : SHELXL applies restraints for thermal parameters (ADPs) and hydrogen bonding .
  • Twinned Crystals :
    • Detection : Check for >5% R-factor discrepancy between observed/calculated data .
    • Correction : Apply TWIN/BASF commands; use HKLF5 format for multi-domain data .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Viability : MTT assay (72 hr exposure; IC₅₀ calculation via GraphPad Prism) .
  • Apoptosis : Annexin V-FITC/PI staining with flow cytometry .
  • Target Engagement : Western blot for caspase-3 cleavage or PARP inhibition .

Controls : Include cisplatin (positive) and DMSO vehicle (negative) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:
Focus on modifying:

Amide Substituents : Electron-withdrawing groups (e.g., -F, -NO₂) enhance kinase binding .

Thiophene Methyl Group : Removal reduces steric hindrance, improving solubility .

Q. Design Workflow :

  • Synthesize 10–15 analogues with systematic substituent variation.
  • Test in parallel against multiple targets (e.g., EGFR, PI3K) .

Basic: What solvent systems stabilize the compound during storage, and how is degradation monitored?

Methodological Answer:

  • Storage : -20°C in anhydrous DMSO (≤6 months; avoid freeze-thaw cycles) .
  • Degradation Monitoring :
    • HPLC : Track new peaks at 254 nm (amide hydrolysis products) .
    • TLC : Use silica gel plates (CH₂Cl₂:MeOH 9:1; Rf ~0.5 for intact compound) .

Advanced: How do isotopic labeling (e.g., 19^{19}19F NMR) and metabolic studies elucidate pharmacokinetic profiles?

Methodological Answer:

  • 19^{19}F NMR : Quantifies plasma protein binding (e.g., >90% binding to albumin) .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat).
    • Monitor via LC-MS for glucuronidation/sulfation metabolites .

Key Parameter : Half-life (t₁/₂) >2 hr suggests suitability for in vivo studies .

Advanced: What crystallographic software (beyond SHELX) addresses charge density analysis for electronic structure insights?

Methodological Answer:

  • MULTEM : Models multipole moments for electron density maps .
  • Quantum ESPRESSO : DFT-based analysis of HOMO/LUMO distribution on thiophene ring .
  • Validation : Compare theoretical/experimental bond lengths (±0.02 Å tolerance) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.